molecular formula C10H5BrF3NO B2374219 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one CAS No. 1065092-42-3

8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one

Cat. No.: B2374219
CAS No.: 1065092-42-3
M. Wt: 292.055
InChI Key: OMZGFJRPVGFEBF-UHFFFAOYSA-N
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Description

8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one is a halogenated quinolinone derivative featuring a bromine atom at position 8 and a trifluoromethyl (-CF₃) group at position 5 on the quinolin-4(1H)-one core. The quinolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, notably in antibiotics like fluoroquinolones, due to its ability to interact with biological targets such as DNA gyrase and topoisomerases . The bromine and trifluoromethyl substituents are electron-withdrawing groups (EWGs) that influence the compound’s electronic properties, solubility, and metabolic stability, making it a promising candidate for drug development .

Properties

IUPAC Name

8-bromo-5-(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO/c11-6-2-1-5(10(12,13)14)8-7(16)3-4-15-9(6)8/h1-4H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZGFJRPVGFEBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1C(F)(F)F)C(=O)C=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-bromoquinoline and trifluoromethylating agents.

    Reaction Conditions:

    Reaction Steps: The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the trifluoromethyl group, followed by cyclization to form the quinoline ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkyl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Research indicates that 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one exhibits significant antimicrobial properties. It has been studied for its potential to inhibit bacterial growth, making it a candidate for developing new antibiotics. The mechanism of action may involve interference with bacterial enzymatic pathways or cellular functions.
  • Anticancer Properties
    • The compound has shown promise in anticancer research, with studies suggesting that it may induce apoptosis in cancer cells. In vitro assays have demonstrated that derivatives of this compound can lead to significant reductions in cell viability across various cancer cell lines, with IC50 values in the low micromolar range . For example, related quinoline derivatives have been effective against pancreatic cancer cell lines, indicating a potential therapeutic application in oncology .
  • Targeted Drug Development
    • The unique structural configuration of this compound allows for targeted interactions with specific biological macromolecules. Ongoing studies aim to elucidate its specific molecular targets and pharmacokinetic properties, which are crucial for developing effective therapeutic agents.

Material Science Applications

In addition to its biological applications, this compound is also explored in material science:

  • Synthesis of Advanced Materials : The compound can serve as a building block for synthesizing more complex quinoline derivatives used in various industrial applications, including the production of specialized coatings and polymers.

Case Studies and Research Findings

StudyFindings
Antimicrobial ActivityDemonstrated significant inhibition of bacterial strains; potential development as an antibiotic agent.
Anticancer ActivityShowed IC50 values as low as 0.051 µM against pancreatic cancer cells; indicates strong anticancer potential compared to standard chemotherapeutics like doxorubicin .
Material Science ApplicationUtilized as a precursor in synthesizing novel quinoline derivatives with enhanced properties for industrial applications.

Mechanism of Action

The mechanism of action of 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The presence of the bromine and trifluoromethyl groups enhances its binding affinity to target proteins, leading to modulation of their activity. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Substituent Position and Halogen Variation

Key Comparisons:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications Reference
8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one Br (8), -CF₃ (5) C₁₀H₅BrF₃NO 308.05 Potential antibiotic candidate Inferred
8-Bromo-5-(trifluoromethoxy)quinolin-4(1H)-one Br (8), -OCF₃ (5) C₁₀H₅BrF₃NO₂ 324.05 Enhanced lipophilicity
8-Chloro-6-(trifluoromethyl)quinolin-4(1H)-one Cl (8), -CF₃ (6) C₁₀H₅ClF₃NO 247.6 Melting point: 285–286°C
5-Bromo-8-fluoroquinolin-2(1H)-one Br (5), F (8) C₉H₅BrFNO 242.04 Similarity score: 0.91 (vs. target)
8-Bromo-6-fluoro-1,4-dihydroquinolin-4-one Br (8), F (6) C₉H₅BrFNO 242.04 Used in heterocyclic synthesis

Analysis:

  • Positional Isomerism: The placement of substituents significantly impacts biological activity. For example, this compound differs from 5-Bromo-8-(trifluoromethyl)quinolin-4(1H)-one () in halogen and -CF₃ positions, which may alter DNA-binding affinity in antibiotic applications.
  • Trifluoromethyl vs. Trifluoromethoxy: The -OCF₃ group in 8-Bromo-5-(trifluoromethoxy)quinolin-4(1H)-one () increases lipophilicity compared to -CF₃, which could enhance membrane permeability but reduce metabolic stability.

Biological Activity

8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one is a synthetic compound belonging to the quinoline family, which has gained attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, supported by data tables, case studies, and research findings.

Structural Characteristics

The molecular formula of this compound is C10H6BrF3N2O, with a molecular weight of approximately 276.05 g/mol. The compound features a bicyclic structure consisting of a benzene ring fused to a pyridine ring, with bromine and trifluoromethyl groups enhancing its chemical reactivity and biological activity.

Structural Features Unique Properties
Bromine at the 8-positionEnhanced reactivity due to bromine presence
Trifluoromethyl groupIncreased lipophilicity and potential for biological interaction

Anticancer Potential

Quinoline derivatives are extensively studied for their anticancer properties. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

  • Research Findings : A review highlighted that compounds like quinoline-5,8-diones exhibit antiproliferative effects against various cancer cell lines. Although specific studies on this compound are lacking, its structural similarities to other active quinolines indicate potential anticancer activity.

Table: Anticancer Activity of Related Quinoline Derivatives

Compound Cell Line IC50 (µM) Mechanism of Action
Quinoline-5,8-dioneMCF7 (breast cancer)12.5Induction of apoptosis
6-ChloroquinolineHeLa (cervical cancer)15.0Cell cycle arrest at G0/G1 phase
7-TrifluoromethylquinolineA549 (lung cancer)10.0Inhibition of proliferation

The precise mechanism of action for this compound remains under investigation. However, quinolinones generally interact with various biological macromolecules, potentially inhibiting enzymatic activities or cellular pathways.

  • Interaction Studies : Preliminary studies suggest that this compound may bind to specific biological targets, influencing their functional dynamics. Further investigations are required to establish detailed interaction profiles and pharmacokinetic properties.

Q & A

Basic: How can researchers optimize the synthesis of 8-Bromo-5-(trifluoromethyl)quinolin-4(1H)-one to achieve higher yields and purity?

Methodological Answer:
Synthesis optimization requires precise control of halogenation and cyclization steps. For bromination at the 8-position, use elemental bromine in a polar aprotic solvent (e.g., DMF) at 0–5°C to minimize side reactions. The trifluoromethyl group can be introduced via nucleophilic substitution using CuI as a catalyst under inert atmosphere . Key parameters include:

  • Molar ratios : Maintain a 1:1.2 stoichiometry between the quinolinone precursor and brominating agent.
  • Temperature : Sub-zero conditions reduce polybromination byproducts.
  • Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
    Yield improvements (up to 85%) are reported when using Pd-mediated cross-coupling for late-stage trifluoromethyl incorporation .

Advanced: What mechanistic insights explain the regioselectivity of bromination in this compound?

Methodological Answer:
Regioselectivity is influenced by electronic and steric effects. The electron-withdrawing trifluoromethyl group at position 5 directs bromine electrophiles to the electron-rich 8-position via resonance stabilization. Computational studies (DFT) show that the transition state for bromination at C8 has a lower activation energy (ΔΔG‡ ≈ 3.2 kcal/mol) compared to C6 or C7 . Steric hindrance from the trifluoromethyl group further disfavors substitution at adjacent positions. Experimental validation using substituent scrambling (e.g., NOE NMR) confirms the predicted regiochemistry .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and confirm the trifluoromethyl group via ¹⁹F NMR (δ -60 to -65 ppm).
  • HRMS : Use ESI(+) mode to detect [M+H]+ with <2 ppm mass error.
  • X-ray crystallography : Resolve structural ambiguities; the quinolinone ring typically adopts a non-planar conformation with puckering parameters Q ≈ 0.35 Å .
  • IR spectroscopy : Confirm lactam C=O stretching (1680–1700 cm⁻¹) and C-Br vibrations (550–600 cm⁻¹).

Advanced: How does the bromine substituent at position 8 modulate biological activity compared to other halogens?

Methodological Answer:
Bromine enhances lipophilicity (logP increase by ~0.5 units vs. chlorine) and improves membrane permeability, as shown in Caco-2 assays. Its larger atomic radius also strengthens halogen bonding with target proteins (e.g., bacterial DNA gyrase), increasing inhibition constants (Ki) by 2–3 fold compared to fluoro or chloro analogs . However, bromine may reduce metabolic stability; in vitro microsomal studies show a 30% faster clearance than fluorine derivatives. Comparative SAR data for antiproliferative activity (IC₅₀) against HCT-116 cells:

Halogen (Position 8) IC₅₀ (μM)
Br1.2
Cl2.8
F4.5
Data from .

Advanced: How can researchers resolve contradictions in reported biological activities of similar quinolinone derivatives?

Methodological Answer:
Discrepancies often arise from assay variability or structural nuances. Strategies include:

  • Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and incubation times (72 hrs).
  • Control for tautomerism : Quinolin-4(1H)-one exists in keto-enol equilibrium; fix the tautomeric form using pH buffers (e.g., phosphate buffer pH 7.4) .
  • Meta-analysis : Pool data from ≥3 independent studies to identify trends. For example, 8-Bromo derivatives consistently show higher Gram-negative antibacterial activity (MIC 0.5–2 μg/mL) than 6-Bromo analogs (MIC 4–8 μg/mL) due to improved target binding .

Basic: What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to evaluate Fukui indices; the C8 bromine has a high electrophilicity (f⁻ ≈ 0.15), favoring SN2 displacement.
  • Molecular docking : Simulate interactions with biological targets (e.g., topoisomerase IV) using AutoDock Vina; bromine forms a 2.9 Å halogen bond with Asp79 .
  • MD simulations : Assess solvation effects (e.g., in DMSO/water) to predict reaction pathways .

Advanced: What catalytic systems enable efficient trifluoromethylation during synthesis?

Methodological Answer:

  • Copper-mediated : Use CuI (10 mol%), TMEDA ligand, and Umemoto’s reagent (CF₃SO₂Na) in DMF at 80°C (yield: 75–80%) .
  • Photoredox catalysis : Employ Ir(ppy)₃ under blue LED light with CF₃I gas; reduces reaction time to 4 hrs (yield: 82%) .
    Monitor reaction progress via ¹⁹F NMR to detect intermediates like CF₃-Cu species.

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and a lab coat. Avoid inhalation; use fume hoods for powder handling.
  • Storage : Keep at 2–8°C in amber vials to prevent photodegradation.
  • Disposal : Neutralize waste with 10% NaOH solution before incineration .

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